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  • Product: 3-Amino-2,5-dimethylbenzene-1-sulfonamide

Core Science & Biosynthesis

Foundational

Structural Elucidation & Crystal Engineering Guide: 3-Amino-2,5-dimethylbenzene-1-sulfonamide

Executive Summary This technical guide provides a comprehensive framework for the crystallographic analysis of 3-Amino-2,5-dimethylbenzene-1-sulfonamide . As a polysubstituted benzenesulfonamide, this molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic analysis of 3-Amino-2,5-dimethylbenzene-1-sulfonamide . As a polysubstituted benzenesulfonamide, this molecule represents a critical scaffold in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors and diuretic agents.

The core challenge in analyzing this structure lies in the steric conflict between the sulfonamide group (C1) and the ortho-methyl group (C2), which dictates the torsion angle and, consequently, the supramolecular packing. This guide details the experimental protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and the specific supramolecular synthons expected during refinement.

Part 1: Chemical Context & Molecular Geometry

Structural Theory & Steric Strain

Before diffraction, one must understand the geometric constraints. The molecule features a benzene core with three non-hydrogen substituents:[1]

  • Position 1: Sulfonamide group (

    
    ) – Hydrogen bond donor and acceptor.
    
  • Position 2: Methyl group (

    
    ) – Steric bulk.
    
  • Position 3: Amino group (

    
    ) – Hydrogen bond donor.
    
  • Position 5: Methyl group (

    
    ) – Lipophilic spacer.
    

The "Ortho Effect" Hypothesis: In unsubstituted benzenesulfonamides, the


 bond often allows the 

plane to align near-perpendicular to the aromatic ring. However, in this 2,5-dimethyl derivative, the C2-Methyl group exerts significant steric pressure on the C1-Sulfonamide .
  • Prediction: The

    
     torsion angle will likely deviate significantly from ideal geometry to minimize repulsion between the sulfonyl oxygens and the methyl protons.
    
Tautomerism Considerations

While the sulfonamide group is stable, the researcher must be vigilant for imido-tautomers (


) during refinement, although the amide form (

) is energetically favored in the solid state by

kcal/mol.

Part 2: Experimental Protocol (Crystallization & Data Collection)

Crystal Growth Methodology

Obtaining diffraction-quality single crystals of polysubstituted sulfonamides requires controlling the evaporation rate to allow optimal hydrogen bond network formation.

ParameterProtocol SpecificationRationale (Causality)
Solvent System Ethanol/Water (4:1 v/v) or Methanol/Acetonitrile Sulfonamides require polar protic solvents to solubilize the

moiety while allowing hydrophobic stacking of the dimethylbenzene core.
Method Slow Evaporation at 4°C Lower temperatures reduce kinetic energy, favoring thermodynamically stable polymorphs over kinetic precipitates.
Concentration 15 mg/mL (near saturation)Ensures nucleation occurs within 48-72 hours.
Vial Prep Scintillation vial with perforated parafilmControls evaporation rate; prevents rapid crashing out of amorphous powder.
X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

).

Step-by-Step Workflow:

  • Crystal Selection: Under a polarizing microscope, select a block-like crystal (approx.

    
     mm). Avoid needles, which often indicate twinning in this class of compounds.
    
  • Mounting: Mount on a MiTeGen loop using Paratone-N oil.

  • Temperature Control (Critical): Collect data at 100 K .

    • Reasoning: The methyl groups at C2 and C5 are prone to rotational disorder. Low temperature freezes this motion, sharpening high-angle reflections and allowing precise assignment of hydrogen positions.

  • Strategy: Full sphere collection (

    
     rotation) to ensure redundancy 
    
    
    
    , essential for resolving the weak difference Fourier peaks of the amine protons.

Part 3: Structural Solution & Refinement Workflow

The following diagram outlines the logical flow from raw frames to a published CIF, specifically tailored for handling the disorder common in methylated sulfonamides.

CrystalWorkflow RawData Raw Diffraction Frames (APEX4 / CrysAlisPro) Integration Integration & Scaling (SAINT / SADABS) RawData->Integration SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Likely P2(1)/c or P-1 Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement H_Placement Hydrogen Assignment (Riding Model vs. Difference Map) Refinement->H_Placement Validation Validation (CheckCIF) Target R1 < 4.0% Refinement->Validation Disorder Methyl Group Disorder? (Check C2/C5 rotation) H_Placement->Disorder Disorder->Refinement Add split positions if necessary

Figure 1: Crystallographic refinement workflow emphasizing the detection of methyl group disorder common in 2,5-dimethyl substituted aromatics.

Refinement Specifics
  • Sulfonamide Protons: Do not use a riding model initially. Locate N-H protons in the Difference Fourier map to confirm the H-bonding geometry. Refine isotropically with

    
    .
    
  • Methyl Groups: Use the HFIX 137 command in SHELXL for the methyl groups, allowing the torsion angle to refine. If the electron density is smeared, model as disordered over two positions.

Part 4: Supramolecular Architecture & Synthons

In the absence of a pre-solved structure, the researcher must look for specific Supramolecular Synthons that define the stability of this drug class.

The Primary Motif: Dimer

The hallmark of primary sulfonamides is the formation of a centrosymmetric dimer.

  • Interaction:

    
    
    
  • Geometry: Two molecules pair up. The amino H of one sulfonamide donates to the sulfonyl oxygen of the other.

  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
The Secondary Network: Amino-Sulfonyl Interaction

The aniline nitrogen (at Position 3) is a weak donor but a capable acceptor.

  • Expectation: Look for chains linking the dimers. The 3-amino group often donates to the second oxygen of the sulfonamide group of a neighboring dimer, creating a 2D sheet structure.

Synthons cluster_packing Crystal Packing Forces Sulfonamide_A Sulfonamide A (-SO2NH2) Sulfonamide_B Sulfonamide B (-SO2NH2) Sulfonamide_A->Sulfonamide_B N-H...O (R2,2(8) Dimer) Sulfonamide_B->Sulfonamide_A N-H...O Amino_C Aniline Amino C (-NH2) Amino_C->Sulfonamide_A N-H...O (Lateral Chain)

Figure 2: Predicted hydrogen bonding network.[1][2] The green arrows represent the strong dimer formation characteristic of sulfonamides; yellow dashed arrows represent weaker lateral packing interactions.

Part 5: Pharmaceutical Implications & Validation

Polymorphism Risk

Due to the flexibility of the sulfonamide bond and the rotation of the methyl groups, this compound is at high risk for polymorphism .

  • Actionable Step: If the calculated density (

    
    ) is 
    
    
    
    , suspect a solvate or a metastable form. Perform Powder X-Ray Diffraction (PXRD) on the bulk material to ensure the single crystal is representative of the batch.
Validation Metrics (Self-Correcting System)

A correct solution must meet these criteria (CheckCIF standards):

  • R-Factor (R1):

    
     (5%) for strong data.
    
  • Goodness of Fit (GooF): Between 0.9 and 1.1.

  • Bond Lengths:

    • 
      : 
      
      
      
      Å
    • 
      : 
      
      
      
      Å
    • 
      : 
      
      
      
      Å
    • Note: If

      
       is significantly shorter (
      
      
      
      Å), check for deprotonation (salt formation).

References

  • Desiraju, G. R. (2003).[2] Crystal Design: Structure and Function Perspectives in Supramolecular Chemistry. Wiley-VCH.[3] (Foundational text on supramolecular synthons and the

    
     motif).
    
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Gelbrich, T., & Hursthouse, M. B. (2005). "Systematic analysis of the crystal chemistry of sulfonamides." CrystEngComm, 7, 324-336. Link

  • Spek, A. L. (2009).[4] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (The standard for CheckCIF validation). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for Functionalizing 3-Amino-2,5-dimethylbenzene-1-sulfonamide

Introduction & Scaffold Analysis The Molecule 3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS: 6274-18-6) serves as a critical scaffold in the synthesis of Carbonic Anhydrase (CA) inhibitors , a class of pharmaceuticals u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The Molecule

3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS: 6274-18-6) serves as a critical scaffold in the synthesis of Carbonic Anhydrase (CA) inhibitors , a class of pharmaceuticals used to treat glaucoma, epilepsy, and hypoxic tumors.[1]

Unlike the more common sulfanilamide (4-aminobenzenesulfonamide), this scaffold possesses a unique steric profile:

  • The Warhead: The unsubstituted sulfonamide group (

    
    ) at Position 1 acts as the zinc-binding group (ZBG) essential for CA inhibition.[1]
    
  • The Handle: The amino group (

    
    ) at Position 3 allows for "tail" derivatization to tune selectivity and solubility.[1]
    
  • The Steric Gate: The methyl group at Position 2 (ortho to the amine) creates significant steric hindrance. This reduces the nucleophilicity of the amine compared to unhindered anilines, requiring optimized reaction conditions (e.g., stronger electrophiles or catalytic additives).

Strategic Utility

This guide details three primary synthetic pathways to functionalize the Position 3 amine while preserving the Position 1 sulfonamide:

  • N-Acylation: To create amide-linked tails (hydrophobic interactions).[1]

  • Ureido-Derivatization: To generate urea/thiourea linkers (hydrogen bond networking).[1]

  • Imine Formation: To synthesize Schiff bases (rapid library generation).[1]

Synthetic Pathways Overview

The following flowchart outlines the three core derivatization protocols described in this guide.

SyntheticPathways Start 3-Amino-2,5-dimethyl- benzene-1-sulfonamide Path1 Pathway A: Acylation Start->Path1 + R-COCl / Pyridine Path2 Pathway B: Urea Formation Start->Path2 + R-N=C=O Path3 Pathway C: Schiff Base Start->Path3 + Ar-CHO / H+ Prod1 Sulfonamide-Amide (Stable Linker) Path1->Prod1 Prod2 Sulfonyl-Urea (H-Bond Donor) Path2->Prod2 Prod3 Sulfonamide-Imine (Labile Linker) Path3->Prod3

Figure 1: Strategic derivatization pathways for the 3-amino-2,5-dimethylbenzene-1-sulfonamide scaffold.

Protocol A: Amide Synthesis via Acyl Chlorides

Objective: Synthesis of


-(3-sulfamoyl-2,5-dimethylphenyl)amides.
Rationale:  The steric bulk of the C2-methyl group makes the amine less reactive toward carboxylic acids/coupling agents (like EDC/NHS).[1] Using highly reactive acyl chlorides  in the presence of a base is the preferred method to drive the reaction to completion.[1]
Reagents & Stoichiometry[1]
ComponentRoleEq.Notes
Scaffold Substrate1.03-Amino-2,5-dimethylbenzene-1-sulfonamide
Acyl Chloride Electrophile1.2Excess ensures completion despite sterics.[1]
Pyridine Base/Solvent5-10Acts as both proton scavenger and solvent.[1]
DCM Co-solvent-Optional, if solubility is an issue.[1]
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask (50 mL) equipped with a magnetic stir bar, dissolve 1.0 mmol of the scaffold in 5.0 mL of anhydrous pyridine .

    • Note: If the starting material does not fully dissolve, add 2 mL of anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise add 1.2 mmol of the appropriate acyl chloride (diluted in 1 mL DCM if solid) over 10 minutes.

    • Critical: Maintain temperature < 5 °C to prevent bis-acylation at the sulfonamide nitrogen.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The amine spot (lower Rf) should disappear.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of conc. HCl (to neutralize pyridine).

  • Isolation:

    • Precipitate: If a solid forms, filter under vacuum, wash with cold water (

      
       mL), and dry.
      
    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution.[1] The pyridine serves a dual role: it activates the acyl chloride (forming an N-acylpyridinium intermediate) and neutralizes the HCl byproduct.[1]

AcylationMechanism Step1 Nucleophilic Attack: Amine (N3) attacks Carbonyl (C=O) Step2 Tetrahedral Intermediate (Sterically Crowded) Step1->Step2 Step3 Elimination of Cl- Step2->Step3 Step4 Deprotonation by Pyridine Step3->Step4

Figure 2: Mechanistic flow of the acylation reaction in the presence of steric hindrance.

Protocol B: Urea Synthesis via Isocyanates

Objective: Synthesis of 1-(3-sulfamoyl-2,5-dimethylphenyl)-3-arylureas. Rationale: Urea linkers are classic motifs in drug discovery (e.g., Sorafenib). Reaction with isocyanates is atom-efficient and typically requires no external catalyst.[1]

Reagents & Stoichiometry[1]
  • Scaffold: 1.0 Eq.

  • Isocyanate (R-NCO): 1.1 Eq.

  • Solvent: Acetonitrile (ACN) or THF (Anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of anhydrous ACN .

  • Activation: If the reaction is sluggish due to the C2-methyl group, add 0.1 Eq. of Triethylamine (TEA) .

  • Addition: Add 1.1 mmol of the isocyanate in one portion at room temperature.

  • Heating: Heat the mixture to reflux (80 °C) for 2–6 hours.

    • Observation: The product often precipitates out of the hot solution as a white/off-white solid.[1]

  • Workup: Cool to room temperature. Filter the precipitate.[1] Wash the filter cake with cold ACN (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted isocyanate.

Protocol C: Schiff Base Formation

Objective: Synthesis of Sulfonamide-Imine derivatives. Rationale: Schiff bases are excellent for rapid screening of "tail" diversity, although they are hydrolytically less stable than amides.[1]

Reagents & Stoichiometry[1]
  • Scaffold: 1.0 Eq.

  • Aromatic Aldehyde: 1.0 Eq.[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops).[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology
  • Mixing: Combine 1.0 mmol of scaffold and 1.0 mmol of aldehyde in 10 mL of absolute EtOH .

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–8 hours.

  • Isolation: Cool the mixture. The Schiff base usually crystallizes upon cooling.[1] Filter and wash with cold EtOH.[1]

    • Recrystallization:[1] If necessary, recrystallize from hot ethanol/DMF mixtures.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized derivatives, verify the following signals:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Sulfonamide Protons: A singlet integrating to 2H around

      
       7.2–7.5 ppm (indicates the warhead is intact).[1]
      
    • Amide/Urea Proton: A downfield singlet (

      
       9.0–10.5 ppm) confirming derivatization of the amine.
      
    • Methyl Groups: Two distinct singlets for the C2 and C5 methyls (

      
       2.1–2.4 ppm).
      
  • Mass Spectrometry (ESI): Look for

    
     or 
    
    
    
    peaks corresponding to the derivative molecular weight.[1]
  • Melting Point: Derivatives of this scaffold typically have high melting points (>200 °C).[1] Sharp ranges (< 2 °C) indicate high purity.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Balandis, B., et al. (2022).[2][3] Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2529. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach to carbonic anhydrase inhibitors: synthesis and biological evaluation of novel benzene sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 869-876. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for acylation and Schiff base formation).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 3-Amino-2,5-dimethylbenzene-1-sulfonamide in water

Subject: 3-Amino-2,5-dimethylbenzene-1-sulfonamide (and related methylated sulfonamides) Executive Summary Compound Profile: 3-Amino-2,5-dimethylbenzene-1-sulfonamide is a classic amphoteric sulfonamide.[1][2] Its solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Amino-2,5-dimethylbenzene-1-sulfonamide (and related methylated sulfonamides)

Executive Summary

Compound Profile: 3-Amino-2,5-dimethylbenzene-1-sulfonamide is a classic amphoteric sulfonamide.[1][2] Its solubility profile is dominated by the interplay between the hydrophobic dimethyl-benzene core and two ionizable groups: the weakly acidic sulfonamide (


, pKa 

10.0–10.[1][2]5) and the weakly basic aniline amine (

, pKa

2.0–3.0).[2]

The Core Problem: Users typically encounter precipitation in neutral aqueous buffers (pH 7.0–7.4). This occurs because, at physiological pH, the molecule exists primarily in its neutral, unionized form, which possesses the highest crystal lattice energy and lowest intrinsic solubility (


).
Module 1: Critical Troubleshooting (Q&A)
Q1: "I added the powder to water at pH 7, but it floats or sinks without dissolving. What is happening?"

Diagnosis: You are operating at the molecule's Isoelectric Minimum . At pH 7, the aniline group is deprotonated (neutral) and the sulfonamide group is protonated (neutral). The lack of net charge means water molecules cannot effectively solvate the hydrophobic dimethyl-benzene ring.[1][2]

Corrective Action:

  • The "pH Swing" Method:

    • To dissolve: Adjust pH to >10.5 using 1M NaOH. The sulfonamide group deprotonates to

      
      , forming a soluble sodium salt.[1][2]
      
    • To dissolve (alternative): Adjust pH to <2.0 using 1M HCl. The amino group protonates to

      
      , forming a soluble hydrochloride salt.[1][2]
      
  • Buffer Incompatibility: Avoid phosphate buffers initially; they have weak buffering capacity at pH > 10. Use Glycine-NaOH or Carbonate buffers if high pH is acceptable.[1][2]

Q2: "I dissolved it in DMSO, but it precipitated immediately upon adding it to my cell culture media."

Diagnosis: This is "Solvent Shock" (rapid change in dielectric constant). DMSO has a high solubilizing power, but diluting it 1000x into aqueous media restores the water-like environment, causing the hydrophobic solute to "crash out" because the local concentration exceeds the aqueous solubility limit (


).

Corrective Action:

  • Step 1: Prepare a more concentrated stock in 100% DMSO (e.g., 100 mM).

  • Step 2: Create an intermediate dilution using a cosolvent mix (e.g., 50% PEG-400 / 50% Water) before the final spike into media.[2]

  • Step 3: Ensure the final concentration in media is below the thermodynamic solubility limit (likely < 500

    
    M for this compound at pH 7.4).
    
Q3: "The solution was clear yesterday, but crystals appeared after refrigeration."

Diagnosis: Kinetic vs. Thermodynamic Solubility. You likely achieved a supersaturated state (kinetic solubility) using heat or vigorous stirring. Upon cooling, the system sought its lower energy state, leading to nucleation and crystal growth (Ostwald ripening).

Corrective Action:

  • Store stock solutions at room temperature (RT) if stability permits.

  • If refrigeration is mandatory, sonicate the solution for 15 minutes at 37°C before use to redissolve micro-precipitates.

Module 2: Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to define the absolute limit of solubility for your specific batch.[1][2]

Materials:

  • Compound (Solid)[3]

  • Buffer (pH 7.4 PBS and pH 10.0 Borate)

  • 0.45

    
    m Syringe Filters (PTFE or Nylon)
    
  • HPLC or UV-Vis Spectrophotometer[1][2]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer in a glass vial. The solid must be visible.

  • Equilibration: Shake or rotate at 25°C for 24 hours. (Do not just stir; vortexing is insufficient for equilibrium).

  • Separation: Filter the suspension through a 0.45

    
    m filter to remove undissolved crystals. Discard the first 200 
    
    
    
    L of filtrate (to account for filter adsorption).
  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC/UV.

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Formulation of a Stable Stock Solution (Cosolvent System)

Recommended for biological assays requiring neutral pH.

ComponentRoleFinal % (v/v)
DMSO Primary Solubilizer10%
PEG-400 Cosolvent (Interface stabilizer)40%
Water/Saline Bulk Solvent50%

Procedure:

  • Dissolve compound completely in pure DMSO.

  • Add PEG-400 and vortex.[1][2]

  • Slowly add Water/Saline dropwise while vortexing.

    • Note: If turbidity appears, you have exceeded the solubility limit for this ratio. Increase PEG-400 or decrease drug concentration.

Module 3: Visual Troubleshooting Logic
Figure 1: Solubility Decision Matrix

This flowchart guides the user through the logical steps of troubleshooting precipitation.

SolubilityTree Start Start: Compound Insoluble CheckPH Check pH of Solvent Start->CheckPH IsNeutral Is pH 4.0 - 9.0? CheckPH->IsNeutral AdjustPH Adjust pH > 10 (NaOH) or pH < 2 (HCl) IsNeutral->AdjustPH Yes (Neutral is bad) CheckConc Check Concentration (Is it > 10 mM?) IsNeutral->CheckConc No (pH is already extreme) SaltForm Consider Salt Formation (Na+ Salt) AdjustPH->SaltForm Still Insoluble? Cosolvent Add Cosolvent (DMSO, PEG-400) Cosolvent->SaltForm Precipitates on dilution CheckConc->Cosolvent No (Low conc) ReduceConc Reduce Concentration or Heat to 37°C CheckConc->ReduceConc Yes (Too high)

Caption: Decision tree for isolating the root cause of insolubility. Blue nodes indicate diagnostic steps; Green/Yellow indicate corrective actions.[1]

Figure 2: The pH-Solubility Mechanism

Visualizing why pH adjustment works for this specific molecule.

Mechanism Acid Cationic Form (pH < 2) Soluble (+) Neutral Neutral Zwitterion/Unionized (pH 4 - 9) INSOLUBLE (0) Acid->Neutral Add Base (-H+) Neutral->Acid Add Acid (+H+) Base Anionic Form (pH > 10) Soluble (-) Neutral->Base Add Base (-H+) Base->Neutral Add Acid (+H+)

Caption: The "U-shaped" solubility profile. Solubility is minimal at neutral pH and maximal at pH extremes due to ionization of the amine or sulfonamide groups.

Module 4: Reference Data

Table 1: Estimated Physicochemical Properties Based on structural analogs (e.g., Sulfamethazine, Sulfanilamide) and group contribution methods.

PropertyValue (Approx.)Implication
Molecular Weight ~200.26 g/mol Small molecule, diffuses fast.[2]
pKa (Acidic) 10.0 – 10.5Sulfonamide group. Deprotonates at high pH.
pKa (Basic) 2.0 – 3.0Aniline group. Protonates at very low pH.
logP (Octanol/Water) 0.5 – 0.9Moderately lipophilic; requires organic cosolvents.
Intrinsic Solubility (

)
< 0.5 mg/mLVery poor solubility in pure water.
References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pH-dependent solubility profiles).

  • PubChem. (n.d.).[4][5] Compound Summary: 5-Amino-2-methylbenzenesulfonamide (Analog).[1][2] National Library of Medicine. Retrieved from [Link]

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. (Validates the logP and solubility thermodynamics of the sulfonamide class).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for general sulfonamide solubility data).

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of solubility. Journal of Thermal Analysis and Calorimetry. (Explains the crystal lattice energy barriers).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-Amino-2,5-dimethylbenzene-1-sulfonamide

Abstract This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2,5-dimethylbenzene-1-sulfonamide, a key intermediate in various synthetic pathways. In the absence of a pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2,5-dimethylbenzene-1-sulfonamide, a key intermediate in various synthetic pathways. In the absence of a publicly available experimental spectrum, this document presents a detailed predictive interpretation grounded in fundamental NMR principles and substituent effects. To establish a robust analytical framework, we compare the predicted spectral data with experimental data from structurally analogous compounds, namely 2,5-dimethylaniline and p-toluenesulfonamide. This comparative approach offers researchers a reliable methodology for structural verification and purity assessment. Furthermore, this guide furnishes a comprehensive, step-by-step protocol for acquiring high-quality ¹H NMR spectra for this class of compounds, ensuring experimental reproducibility and data integrity.

Introduction: The Analytical Imperative

3-Amino-2,5-dimethylbenzene-1-sulfonamide is a substituted aromatic compound whose utility in medicinal and materials chemistry necessitates unambiguous structural characterization. ¹H NMR spectroscopy stands as the premier tool for elucidating the molecular structure of organic compounds in solution.[1][2] By mapping the chemical environment of hydrogen nuclei, ¹H NMR provides critical information on the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling.

The precise interpretation of the ¹H NMR spectrum is paramount for confirming the successful synthesis of the target molecule and for identifying potential impurities. This guide addresses the specific challenge of interpreting the spectrum of a polysubstituted benzene ring, where the interplay of electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups, and an electron-withdrawing group (EWG) like the sulfonamide (-SO₂NH₂) creates a unique and diagnostic fingerprint.

Molecular Structure and Predicted ¹H NMR Spectrum

To facilitate a clear interpretation, the protons of 3-Amino-2,5-dimethylbenzene-1-sulfonamide are systematically labeled as shown in the diagram below.

Caption: Labeled structure of 3-Amino-2,5-dimethylbenzene-1-sulfonamide.

Principles of Prediction

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

  • Electron-Donating Groups (EDGs): Groups like -NH₂ and -CH₃ increase electron density on the aromatic ring, particularly at the ortho and para positions. This "shielding" effect causes the corresponding protons to resonate at a lower chemical shift (upfield).[3][4]

  • Electron-Withdrawing Groups (EWGs): The -SO₂NH₂ group withdraws electron density from the ring. This "deshielding" effect causes protons, especially those ortho and para to it, to resonate at a higher chemical shift (downfield).[4]

  • Anisotropic Effects: The circulating π-electrons of the benzene ring generate a powerful local magnetic field. Protons attached to the ring lie in a region where this induced field reinforces the external magnetic field, leading to significant deshielding and characteristic chemical shifts in the 6.5-8.0 ppm range.[5][6]

Predicted Spectral Data

Based on these principles, the following ¹H NMR signals are predicted for 3-Amino-2,5-dimethylbenzene-1-sulfonamide, assuming a standard deuterated solvent like DMSO-d₆.

Proton Label Predicted δ (ppm) Multiplicity Integration Justification
H-6 ~7.3 - 7.6Singlet (s)1HOrtho to the strongly withdrawing -SO₂NH₂ group, leading to a significant downfield shift. Appears as a singlet due to the absence of adjacent protons for coupling.
H-4 ~6.6 - 6.9Singlet (s)1HOrtho to the strongly donating -NH₂ group and para to a -CH₃ group, resulting in strong shielding and an upfield shift. Appears as a singlet.
SO₂NH₂ ~7.0 - 7.5Broad Singlet (br s)2HThe chemical shift of sulfonamide protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[7]
NH₂ ~5.0 - 5.5Broad Singlet (br s)2HAmine protons are exchangeable, leading to a broad signal whose position can vary with solvent, concentration, and temperature.[6][7]
C5-CH₃ ~2.3 - 2.5Singlet (s)3HA typical chemical shift for a methyl group attached to an aromatic ring.[5]
C2-CH₃ ~2.1 - 2.3Singlet (s)3HSlightly shielded (upfield shift) compared to the C5-CH₃ due to being ortho to the electron-donating -NH₂ group.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare them with the known experimental ¹H NMR data of two simpler, related molecules.

Analog 1: 2,5-Dimethylaniline

This molecule retains the amino and dual methyl group substitution pattern. The experimental spectrum shows aromatic protons at δ 6.91 (s, 1H), 6.60 (d, 1H), and 6.53 (d, 1H), with the amine protons appearing around δ 3.5 (br s, 2H) and methyl groups at δ 2.22 (s, 3H) and 2.07 (s, 3H) in CDCl₃.[8][9]

  • Comparison Point: The strong shielding effect of the -NH₂ group is evident, pushing aromatic protons significantly upfield (< 7.0 ppm). This supports our prediction of an upfield chemical shift for H-4 in our target molecule.

Analog 2: p-Toluenesulfonamide

This analog features the key -SO₂NH₂ group and a methyl group on a benzene ring. Its spectrum in DMSO-d₆ shows aromatic protons as two doublets around δ 7.75 and δ 7.35. The sulfonamide protons appear as a broad singlet at δ 7.17, and the methyl protons are at δ 2.36.[10]

  • Comparison Point: The deshielding nature of the sulfonamide group is clear, shifting the ortho protons downfield to ~7.75 ppm. This validates our prediction that H-6, being ortho to the -SO₂NH₂ group in our target molecule, will be the most downfield of the aromatic signals. The chemical shift of the sulfonamide protons in DMSO-d₆ is also consistent with our predicted range.[10]

This comparative analysis demonstrates that the electronic effects of the individual substituents are additive and predictable, lending high confidence to the proposed spectral interpretation for 3-Amino-2,5-dimethylbenzene-1-sulfonamide.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 3-Amino-2,5-dimethylbenzene-1-sulfonamide prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer solution to a clean, dry 5mm NMR tube prep2->prep3 prep4 Cap the tube and invert to mix thoroughly prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum to residual solvent peak (DMSO-d₆ at 2.50 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried analyte into a clean vial.[11]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice for sulfonamides due to its high solubilizing power and ability to slow the exchange of N-H protons, often resulting in sharper signals.[12] Other options include CDCl₃ or Acetone-d₆, depending on solubility.[13][14]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[15]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and clean the outside of the tube.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[12] This step is crucial for maintaining a stable magnetic field during the experiment.

    • Optimize the magnetic field homogeneity by shimming.[16] This process narrows the spectral lines, improving resolution.

    • Acquire the ¹H spectrum. A standard acquisition may involve 8-16 scans with a relaxation delay (D1) of 1-2 seconds. For quantitative analysis where accurate integration is critical, D1 should be increased to at least 5 times the longest T1 relaxation time of the protons of interest (typically 8-10 seconds for small molecules).[15]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis. Reference the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at δ 2.50 ppm).[15]

    • Integrate the area under each peak. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., a methyl group at 3H) to its integer value and normalize other integrals accordingly.

Conclusion

The structural elucidation of 3-Amino-2,5-dimethylbenzene-1-sulfonamide via ¹H NMR spectroscopy is a clear and logical process when guided by fundamental principles. The predicted spectrum reveals a diagnostic pattern: two distinct singlets in the aromatic region, two separate methyl singlets, and two broad signals for the amine and sulfonamide protons. This predicted fingerprint, supported by comparative analysis with known structural analogs, provides a robust framework for researchers to confirm the identity and assess the purity of their synthesized material. By following the detailed experimental protocol provided, scientists can confidently generate high-fidelity data, ensuring the integrity of their research and development efforts.

References

  • Stratec Scientific. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Scharlab S.L. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Mesbah Energy Co. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • INFLIBNET Centre. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylaniline. PubChem. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Amino-2,5-dimethylbenzene-1-sulfonamide

Executive Summary & Chemical Identity[1][2] This guide details the mass spectrometry (MS) behavior of 3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS: 6274-18-6), a critical building block in the synthesis of sulfonamide-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This guide details the mass spectrometry (MS) behavior of 3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS: 6274-18-6), a critical building block in the synthesis of sulfonamide-based pharmaceuticals and dyes.

Precise characterization of this molecule is challenging due to the existence of multiple positional isomers (e.g., 4-amino-2,6-dimethyl derivatives) that share identical molecular formulas (


) and exact mass (200.062 u). This guide compares the specific fragmentation pathways of the 3-amino-2,5-dimethyl isomer against common structural alternatives, providing a robust method for differentiation based on the "Ortho Effect"  in sulfonamide rearrangement.
Chemical Profile
PropertySpecification
IUPAC Name 3-Amino-2,5-dimethylbenzene-1-sulfonamide
Formula

Exact Mass 200.0620

201.069 (Monoisotopic)
Key Substituents Sulfonamide (Pos 1), Methyl (Pos 2, 5), Amine (Pos 3)

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures that thermal degradation does not confuse the interpretation of collision-induced dissociation (CID) data.

Sample Preparation & Ionization
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation (

      
      ) essential for positive mode ESI. Methanol ensures solubility of the aromatic core.
      
  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C (Keep <350°C to prevent premature desulfonation).

MS/MS Acquisition Parameters
  • Isolation Window: ± 1.0 Da (centered at m/z 201.1).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV).

    • Validation Step: At 10 eV, the parent ion (201.1) should remain the base peak (>90% intensity). At 40 eV, the parent should be <5%, replaced by the characteristic m/z 137 fragment.

Fragmentation Analysis & Comparison with Alternatives

The fragmentation of sulfonamides is dominated by the stability of the S-N bond and the aromatic ring. However, 3-Amino-2,5-dimethylbenzene-1-sulfonamide exhibits a distinct behavior due to the methyl group at position 2 (ortho to the sulfonamide).

Primary Pathway: The Extrusion Rearrangement

Unlike simple bond cleavage, arylsulfonamides often undergo a rearrangement where the


 moiety is expelled, and the amide nitrogen re-attaches to the aromatic ring.
  • Mechanism: The protonated sulfonamide (

    
    ) undergoes an intramolecular rearrangement. The oxygen atoms of the sulfonyl group interact with the ortho-substituent or the ring pi-system, leading to the extrusion of neutral 
    
    
    
    (64 Da).
  • Diagnostic Ion: m/z 137.11 (

    
    ).
    
  • Causality: The 2-methyl group provides steric pressure and electronic donation that stabilizes the transition state for this rearrangement more effectively than in isomers where the ortho-positions are unsubstituted (e.g., 3-amino-4,5-dimethyl isomers).

Secondary Pathway: Ammonia Loss

A competing low-energy pathway involves the loss of ammonia (


, 17 Da) from the sulfonamide group.
  • Diagnostic Ion: m/z 184.04 (

    
    ).
    
  • Differentiation: This pathway is prominent in all sulfonamide isomers and is less diagnostic for position than the

    
     loss.
    
Comparative Performance: 3-Amino-2,5-dimethyl vs. Isomers

When distinguishing this product from alternatives (isomers), use the Ratio of Rearrangement (


) :


Compound (Isomer)Structural Feature

Loss Efficiency
Key MS/MS Feature
3-Amino-2,5-dimethyl Methyl at Pos 2 (Ortho) High Base peak at m/z 137 at moderate CE (20 eV).
4-Amino-2,6-dimethylMethyls at Pos 2,6 (Di-ortho)Very HighRapid loss of

; parent ion hard to preserve.
4-Amino-3,5-dimethylNo Ortho Substituents Low

loss is suppressed; simple amine cleavage (m/z 184) competes strongly.

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the competing fragmentation pathways. The "Ortho-Assisted" pathway is the primary differentiator for this molecule.

G Parent Parent Ion [M+H]+ m/z 201.07 Intermediate Rearrangement Complex (Ipso-substitution) Parent->Intermediate Ortho-Methyl Interaction Frag_184 Sulfonyl Cation [M+H - NH3]+ m/z 184.04 Parent->Frag_184 - NH3 (17 Da) (Minor Path) Frag_137 Aniline Derivative [M+H - SO2]+ m/z 137.11 (Diagnostic for Ortho) Intermediate->Frag_137 - SO2 (64 Da) (Dominant Path) Frag_122 Methyl Loss [m/z 137 - CH3]+ m/z 122.08 Frag_137->Frag_122 - CH3 (15 Da) (High Energy)

Figure 1: ESI-MS/MS fragmentation tree for 3-Amino-2,5-dimethylbenzene-1-sulfonamide showing the dominant SO2 extrusion pathway facilitated by ortho-substitution.

Summary Data Tables

Table 1: MS/MS Transition List (Recommended for MRM)

Use these transitions for quantitative tracking of this building block in reaction mixtures.

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
201.1 137.1 20 Quantifier (Most Stable)
201.1184.015Qualifier 1 (Amine loss)
201.1122.135Qualifier 2 (Deep fragmentation)
Table 2: Isomer Differentiation Logic
ObservationLikely Isomer Class
m/z 137 >> m/z 184 Ortho-substituted (e.g., 3-Amino-2,5-dimethyl)
m/z 184 ≥ m/z 137Non-ortho substituted (e.g., 3,5-dimethyl isomers)
m/z 94 (Phenol-like)Suggests loss of sulfonamide and amino group (High Energy)

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1] Journal of Mass Spectrometry, 43(3), 383-393.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235520, 3-Amino-N,N-dimethylbenzenesulfonamide (Structural Analog Reference).

  • Matrix Fine Chemicals. 3-Amino-N,N-Dimethylbenzene-1-Sulfonamide Product Data.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Sulfonamide Derivatives

This guide provides a comprehensive comparison of the UV-Vis absorption spectra of common sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the UV-Vis absorption spectra of common sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the identification, quantification, and analysis of these critical pharmaceutical compounds. We will delve into the underlying principles governing their spectral characteristics, present standardized experimental protocols, and offer a comparative analysis of key derivatives, supported by experimental data and authoritative references.

Introduction: Sulfonamides and UV-Vis Spectroscopy

Sulfonamides, characterized by the anilinic p-aminobenzenesulfonamide core, were the first class of synthetic antimicrobial agents and remain vital in both human and veterinary medicine.[1] Their aromatic nature and the presence of auxochromes (the amino group and the substituted sulfonamide group) make them ideal candidates for analysis by UV-Vis spectroscopy.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For sulfonamides, the primary absorption bands arise from π → π* electronic transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure and its environment, including the solvent, pH, and the nature of substituents.[2] Understanding these spectral shifts provides invaluable information for qualitative and quantitative analysis.

The Science Behind the Spectrum: Electronic Transitions and Influencing Factors

The UV spectrum of the parent sulfonamide, sulfanilamide, is primarily dictated by the benzene ring chromophore, modified by two key groups: the amino (-NH2) group and the sulfonamide (-SO2NHR) group.

  • Electronic Transitions: The absorption bands observed in the 200-400 nm region are typically due to π → π* transitions. The lone pair of electrons on the anilinic nitrogen can also participate in n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

  • Effect of Substituents: The key to differentiating sulfonamides lies in the R-group attached to the sulfonamide nitrogen (-SO2NHR ). These substituents can be electron-donating or electron-withdrawing, altering the energy of the electronic transitions.

    • Electron-donating groups (EDGs) tend to cause a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity).

    • Electron-withdrawing groups (EWGs) typically cause a hypsochromic shift (shift to a shorter wavelength) and a hypochromic effect (decrease in absorption intensity).[3]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the stability of the ground and excited states of the molecule, leading to spectral shifts.[4] Polar solvents can form hydrogen bonds with the sulfonamide, affecting the energy required for electronic transitions.[2] For consistency, methanolic or ethanolic solutions are commonly used.

  • Effect of pH: Sulfonamides are amphoteric, possessing both a weakly basic amino group and a weakly acidic sulfonamide group. Changes in pH alter the ionization state of the molecule, leading to significant spectral shifts.[1] In acidic solution, the amino group is protonated, which blocks its resonance with the ring and typically results in a hypsochromic shift.[1] In alkaline solution, the sulfonamide nitrogen is deprotonated, which can lead to a bathochromic shift.[1][5]

Standardized Protocol for UV-Vis Spectral Acquisition

To ensure data comparability, a rigorous and standardized methodology is essential. The following protocol outlines the steps for acquiring high-quality UV-Vis spectra of sulfonamide derivatives.

Experimental Workflow

The general workflow for spectral analysis is straightforward but requires careful attention to detail to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing s1 Weigh pure standard s2 Dissolve in Methanol (Spectroscopic Grade) s3 Prepare stock solution (e.g., 100 µg/mL) s4 Perform serial dilutions to working concentrations a1 Calibrate Spectrophotometer s4->a1 a2 Set baseline with blank (Methanol) a3 Measure absorbance of samples in matched quartz cuvettes a4 Scan across UV range (e.g., 200-400 nm) d1 Identify λmax a4->d1 d2 Determine Molar Absorptivity (ε) d3 Compare Spectra

Caption: Standard workflow for UV-Vis analysis of sulfonamides.

Step-by-Step Methodology

Objective: To obtain the UV absorption spectrum and determine the wavelength of maximum absorbance (λmax) for a given sulfonamide derivative.

Materials:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched 1.0 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Sulfonamide reference standard

  • Methanol (Spectroscopic Grade)

Procedure:

  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the sulfonamide reference standard.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of methanol, using sonication if necessary to ensure complete dissolution.[6]

    • Once dissolved and returned to room temperature, dilute to the mark with methanol and mix thoroughly.

    • Rationale: Methanol is a common solvent that is transparent in the UV range and effectively dissolves most sulfonamides.[6] Using volumetric glassware ensures concentration accuracy.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly.

    • Rationale: This concentration typically yields an absorbance value within the optimal linear range of most spectrophotometers (0.2 - 0.8 A.U.), as dictated by Beer's Law.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill both the reference and sample cuvettes with the blank solution (methanol). Place them in the respective holders and run a baseline correction.

    • Rationale: Baseline correction electronically subtracts the absorbance of the solvent and cuvettes, ensuring the final spectrum is solely that of the analyte.

    • Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at this wavelength.

Comparative Spectral Data of Sulfonamide Derivatives

The UV-Vis spectra of sulfonamides are distinguished by the position of their primary absorption maximum (λmax), which is influenced by the substituent on the sulfonamide nitrogen. The following table summarizes the approximate λmax values for several common sulfonamides when measured in a neutral solvent like methanol or ethanol.

Sulfonamide DerivativeR-Group (Substituent on -SO2NHR)Typical λmax (nm) in Methanol/EthanolReference(s)
Sulfanilamide -H~265 nm[7]
Sulfadiazine 2-pyrimidinyl~270 nm[8]
Sulfamethoxazole 5-methyl-3-isoxazolyl~267 nm[6]
Sulfacetamide Acetyl (-COCH3)~260 nm[9]
Sulfathiazole 2-thiazolyl~285 nm[10]

Note: These values are approximate and can vary slightly based on the specific solvent, pH, and instrument used.

Structure-Spectra Relationship Analysis

The differences in λmax can be directly correlated to the electronic properties of the heterocyclic or acyl substituent (R-group).

Caption: Effect of the R-group on the UV-Vis spectrum of sulfonamides.

  • Sulfanilamide (λmax ~265 nm): This is our baseline, with only a hydrogen atom as the R-group.[7]

  • Sulfacetamide (λmax ~260 nm): The acetyl group (-COCH3) is electron-withdrawing. It pulls electron density away from the sulfonamide nitrogen, slightly increasing the energy required for the π → π* transition. This results in a small hypsochromic (blue) shift compared to sulfanilamide.[9]

  • Sulfadiazine & Sulfamethoxazole (λmax ~267-270 nm): The pyrimidinyl and isoxazolyl rings are complex heterocyclic systems. Their overall electronic effect leads to a slight extension of the conjugated system, causing a minor bathochromic (red) shift relative to sulfanilamide.[6][8]

  • Sulfathiazole (λmax ~285 nm): The thiazole ring is a five-membered heterocycle that acts as a relatively strong auxochrome in this context. Its electron-donating nature, compared to the other substituents, significantly lowers the energy of the π → π* transition, resulting in the most pronounced bathochromic shift among this group.[10]

Conclusion

UV-Vis spectroscopy is a powerful, accessible, and reliable technique for the analysis of sulfonamide derivatives. The unique electronic structure of each derivative, conferred by the substituent on the sulfonamide nitrogen, results in a distinct UV absorption spectrum. As demonstrated, electron-withdrawing groups like acetyl cause a hypsochromic shift, while electron-donating heterocyclic systems like thiazole induce a significant bathochromic shift.

By employing a standardized analytical protocol and understanding these fundamental structure-spectra relationships, researchers can confidently use UV-Vis spectroscopy for rapid identification, purity assessment, and quantitative determination of sulfonamides in pharmaceutical development and quality control settings.

References

  • Tade R. S. et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2447-50. [Link]

  • Al-Enizi, M. M. et al. (2016). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. ResearchGate. [Link]

  • Anonymous. (n.d.). Sensitive Spectrophotometric Method for Sulfonamides. Scribd. [Link]

  • El-Reash, G. M. A. et al. (2013). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Journal of Chemical and Pharmaceutical Research, 5(12), 1436-1444. [Link]

  • Capitan-Vallvey, L. F. et al. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry, 67(10), 1599-1605. [Link]

  • Food & Environmental Protection Laboratory. (n.d.). Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. Protocol P-28. [Link]

  • Wang, C. et al. (2022). Substituent structure variances alter degradation pathways of sulfonamides in UV/PAA system: Insights from intermediates, ROS, and DFT calculations. Water Research, 211, 118069. [Link]

  • Masoud, M. S. et al. (2018). Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. ResearchGate. [Link]

  • Hemdan, S. S. et al. (2024). Solvatochromism, Hydrogen Bonding Induced Charge Transfer, and Influence of pH on Electronic Absorption Spectra of Murexide. Zhurnal Prikladnoii Spektroskopii, 91(5), 756. [Link]

  • Anonymous. (n.d.). UV spectrum of caffeic acid sulfonamide derivatives (A) and standard... ResearchGate. [Link]

  • De Meyer, T. et al. (2013). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. Dyes and Pigments, 102, 241-250. [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of Sulfanilamide. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfadiazine. [Link]

  • Anonymous. (n.d.). (a) UV–Vis spectra of sulfonamide during photocatalytic degradation... ResearchGate. [Link]

  • Al-Sabha, T. N. (2015). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. Kerbala Journal of Pharmaceutical Sciences, 9, 114-127. [Link]

  • Anonymous. (n.d.). and Figure 4 show UV-vis spectra of sulfamonomethoxine and sulfadiazine... ResearchGate. [Link]

  • Avdeef, A. et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(7), 1973-1982. [Link]

  • Anonymous. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. SlideShare. [Link]

  • Muthumareeswaran, M. R. et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative. New Journal of Chemistry, 43(18), 7069-7078. [Link]

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Comparative

A Comparative Guide to the Thermal Stability of 3-Amino-2,5-dimethylbenzene-1-sulfonamide and Its Positional Isomers

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal stability is a critical parameter that in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal stability is a critical parameter that influences a drug's shelf-life, formulation strategies, and manufacturing processes. This guide provides an in-depth comparison of the thermal stability of 3-Amino-2,5-dimethylbenzene-1-sulfonamide and its positional isomers, supported by established principles of chemical stability and a detailed experimental protocol for verification.

Introduction: The Significance of Thermal Stability in Sulfonamides

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[1] Their efficacy and safety are intrinsically linked to their stability under various environmental conditions, including temperature. Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in bioavailability. Consequently, a thorough understanding of the thermal stability of a sulfonamide candidate is a non-negotiable aspect of preclinical development.

The arrangement of functional groups on the aromatic ring of sulfonamide isomers can significantly influence their thermal stability. This is primarily due to the interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions, as well as intramolecular steric and electronic effects.[2] Variations in the positions of amino and methyl groups on the benzene-1-sulfonamide core can lead to differences in crystal lattice energies and, consequently, different decomposition temperatures.

Comparative Analysis of Isomer Thermal Stability

While direct, publicly available experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 3-Amino-2,5-dimethylbenzene-1-sulfonamide and its isomers is limited, we can infer their relative thermal stabilities based on established structure-property relationships and data from analogous compounds. The key determinants of thermal stability in these isomers are the steric hindrance around the functional groups and the potential for intermolecular hydrogen bonding.

Table 1: Inferred Comparison of Thermal Stability for Isomers of Aminodimethylbenzene-1-sulfonamide

Isomer NameStructureExpected Relative Thermal StabilityRationale
3-Amino-2,5-dimethylbenzene-1-sulfonamide High The amino and sulfonamide groups are not in ortho positions, reducing intramolecular steric strain. The meta-positioning of the amino group relative to the sulfonamide allows for effective intermolecular hydrogen bonding, contributing to a stable crystal lattice.
2-Amino-3,5-dimethylbenzene-1-sulfonamide Moderate to High The ortho-amino group can form an intramolecular hydrogen bond with the sulfonamide group, which can increase the stability of the molecule itself. However, this may slightly reduce the extent of intermolecular hydrogen bonding compared to the 3-amino isomer, potentially leading to a comparatively lower decomposition temperature.
4-Amino-2,5-dimethylbenzene-1-sulfonamide High The para-positioning of the amino group relative to the sulfonamide allows for extensive intermolecular hydrogen bonding, leading to a potentially high thermal stability, similar to the 3-amino isomer.
4-Amino-3,5-dimethylbenzene-1-sulfonamide Lower The two methyl groups ortho to the amino group, and one ortho to the sulfonamide group, create significant steric hindrance. This can disrupt the planarity of the molecule and hinder efficient crystal packing and intermolecular hydrogen bonding, likely resulting in lower thermal stability compared to the other isomers.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine and compare the thermal stability of these isomers, Thermogravimetric Analysis (TGA) is the recommended technique.[3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4]

Objective: To determine the onset of decomposition temperature for each isomer as an indicator of its thermal stability.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • 3-Amino-2,5-dimethylbenzene-1-sulfonamide and its isomers (high purity)

  • High-purity nitrogen gas (or other inert gas)

  • Alumina or platinum crucibles

Procedure: [5][6]

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Start the instrument and allow it to stabilize.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min, to provide an inert atmosphere and remove any gaseous decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • TGA Measurement:

    • Place the sample crucible onto the TGA balance.

    • Program the instrument with the desired temperature profile. A typical dynamic scan for this type of analysis would be:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Initiate the TGA run.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The primary data output is a TGA curve (mass vs. temperature). The derivative of this curve (DTG curve) shows the rate of mass loss.

    • Determine the onset temperature of decomposition (Tonset) for each isomer. This is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.[7]

    • The temperature at which the maximum rate of mass loss occurs (the peak of the DTG curve) can also be used for comparison.

Visualization of Experimental Workflow and Structure-Stability Relationship

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Calibration & Stabilization start->instrument_prep sample_prep Weigh 5-10 mg of Sample instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_tga Heat from 30°C to 600°C at 10°C/min load_sample->run_tga record_data Record Mass vs. Temperature run_tga->record_data analyze_curve Analyze TGA/DTG Curves record_data->analyze_curve determine_tonset Determine Onset of Decomposition (Tonset) analyze_curve->determine_tonset compare_isomers Compare Isomer Stabilities determine_tonset->compare_isomers end End compare_isomers->end

Caption: A flowchart of the Thermogravimetric Analysis (TGA) workflow.

Diagram 2: Structure-Stability Relationship in Aminodimethylbenzene-1-sulfonamide Isomers

Structure_Stability cluster_structure Molecular Structure cluster_forces Intermolecular & Intramolecular Forces cluster_stability Thermal Stability isomerism Isomerism (Substituent Position) h_bonding Hydrogen Bonding (Inter- vs. Intra-molecular) isomerism->h_bonding influences steric_hindrance Steric Hindrance isomerism->steric_hindrance determines crystal_packing Crystal Packing Efficiency h_bonding->crystal_packing affects steric_hindrance->crystal_packing affects thermal_stability Overall Thermal Stability (Decomposition Temperature) crystal_packing->thermal_stability governs

Caption: The relationship between isomer structure and thermal stability.

Conclusion

References

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